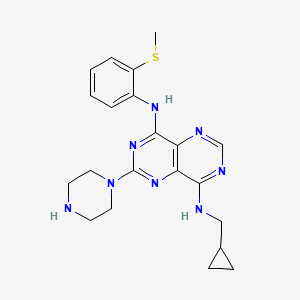

Khk-IN-1

CAS No.:

Cat. No.: VC14500739

Molecular Formula: C21H26N8S

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26N8S |

|---|---|

| Molecular Weight | 422.6 g/mol |

| IUPAC Name | 8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine |

| Standard InChI | InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28) |

| Standard InChI Key | HFLMLZKGLUEWBU-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5 |

Introduction

Chemical and Biochemical Properties of KHK-IN-1

KHK-IN-1 hydrochloride (CAS 1303470-48-5) is a small molecule with the molecular formula C<sub>21</sub>H<sub>27</sub>ClN<sub>8</sub>S and a molecular weight of 459.01 g/mol . The compound exhibits 98.47% purity and is supplied as a lyophilized powder requiring storage at -20°C to maintain stability . Its cell membrane permeability and selectivity for KHK over related kinases make it suitable for in vitro and in vivo studies.

Table 1: Biochemical Profile of KHK-IN-1

| Property | Value |

|---|---|

| Molecular Formula | C<sub>21</sub>H<sub>27</sub>ClN<sub>8</sub>S |

| Molecular Weight | 459.01 g/mol |

| IC<sub>50</sub> (KHK) | 12 nM |

| IC<sub>50</sub> (F1P) | 400 nM (HepG2 lysates) |

| Purity | 98.47% |

Preclinical Efficacy and Metabolic Effects

Hepatic Steatosis and Glycemic Control

Table 2: Metabolic Outcomes in HFD Mice Treated with KHK-IN-1 vs. siRNA Knockdown

| Parameter | HFD Control | HFD + KHK-IN-1 | HFD + siRNA |

|---|---|---|---|

| Liver Triglycerides (%) | 12.1 ± 1.2 | 7.3 ± 0.9 | 6.8 ± 0.7 |

| Fasting Glucose (mg/dL) | 171 ± 9 | 157 ± 6 | 138 ± 5 |

| Hepatic Glycogen (nmol/g) | 16.1 ± 1.6 | 27.1 ± 3.8 | 30.0 ± 2.8 |

Fructose Metabolism Markers

KHK-IN-1 elevated serum fructose 2.5-fold after a fructose tolerance test (FTT) in preclinical models, mirroring effects seen with ALN-KHK, an siRNA therapeutic . Urinary fructose excretion increased to 1,633 ± 431 mg with 600 mg dosing, suggesting reduced hepatic fructose utilization .

Comparative Pharmacodynamics: Inhibition vs. Knockdown

While both KHK-IN-1 and siRNA strategies reduce F1P, their downstream effects diverge:

-

KHK-IN-1: Increases hepatic glycogen and F1P accumulation due to incomplete blockade of fructose metabolism .

-

siRNA Knockdown: Lowers FGF21 (a hepatokine linked to insulin resistance) by 50% post-FTT, improving glucose tolerance .

This dichotomy underscores the complexity of KHK’s roles beyond its enzymatic activity, potentially involving protein-protein interactions or allosteric signaling .

Therapeutic Implications and Clinical Relevance

KHK-IN-1’s pharmacokinetic profile—dose-proportional plasma exposure (25–600 mg), elimination half-life of 5–8 hours, and low urinary excretion (<25%)—supports its use in chronic metabolic studies . In a Phase 1/2 trial of ALN-KHK (NCT05761301), siRNA-mediated KHK suppression reduced FGF21 by 40% and improved insulin sensitivity, validating KHK as a target . KHK-IN-1 offers a complementary small-molecule approach, though its effects on glycogen storage necessitate further safety evaluations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume